Ethyl 2-(2-fluoropyridin-3-YL)acetate

Descripción

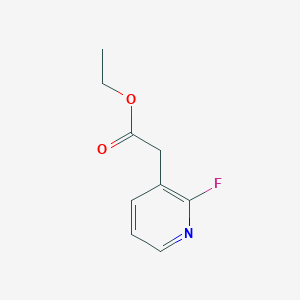

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H10FNO2 |

|---|---|

Peso molecular |

183.18 g/mol |

Nombre IUPAC |

ethyl 2-(2-fluoropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 |

Clave InChI |

XWDAELFZNPBZGL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=C(N=CC=C1)F |

Origen del producto |

United States |

Synthetic Methodologies for Ethyl 2 2 Fluoropyridin 3 Yl Acetate

Strategies for Incorporating the 2-Fluoropyridin-3-yl Moiety

Carbon-Carbon Bond Forming Reactions

Cross-coupling reactions are a powerful tool for creating the essential C-C bond between the pyridine (B92270) ring and the acetate (B1210297) side chain.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. researchgate.netnih.gov For the synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate, this could involve the coupling of a 2-fluoropyridine-3-boronic acid or its corresponding ester with an ethyl haloacetate, such as ethyl bromoacetate.

The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4, in the presence of a base. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates which can be challenging. claremont.eduresearchgate.net One of the main challenges with 2-substituted nitrogen-containing heteroaryl organoboranes is their tendency to undergo protodeboronation. nih.gov However, the development of robust catalyst systems and the use of stable boronate esters, like pinacol esters, have significantly improved the efficiency of these couplings. nih.govorganic-chemistry.org

A plausible synthetic route would involve the reaction of 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with ethyl bromoacetate under standard Suzuki-Miyaura conditions.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination |

| Ligand | XPhos, RuPhos | Stabilizes the palladium center and promotes catalysis |

| Base | K₂CO₃, K₃PO₄, KF | Activates the boronic acid/ester for transmetalation |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction rate |

| Boron Source | Boronic acid, Pinacol boronate ester | Organoboron coupling partner |

| Electrophile | Aryl/heteroaryl halide or triflate | Organic halide coupling partner |

Functionalization of Pyridine Rings

Direct functionalization of the pyridine ring offers a more atom-economical approach, avoiding the pre-synthesis of organometallic or organoboron reagents.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The fluorine atom in 2-fluoropyridine (B1216828) can act as a moderate DMG, directing lithiation to the C-3 position.

The process involves treating 2-fluoropyridine with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca This generates a highly reactive 2-fluoro-3-lithiopyridine intermediate. This intermediate is then "quenched" by adding an electrophile. For the synthesis of the target compound, a suitable electrophile would be ethyl bromoacetate or ethyl 2-chloroacetate, which would react with the lithiated pyridine to form the desired product.

Table 2: Reagents for Directed Ortho Metalation

| Component | Example | Purpose |

|---|---|---|

| Substrate | 2-Fluoropyridine | Aromatic ring to be functionalized |

| Directing Group | Fluoro (-F) | Directs deprotonation to the ortho (C-3) position |

| Base | n-BuLi, s-BuLi, LDA, LiTMP | Strong base for deprotonation |

| Solvent | THF, Diethyl ether | Aprotic solvent to facilitate the reaction at low T |

| Electrophile | Ethyl bromoacetate | Reacts with the lithiated intermediate to form the C-C bond |

To utilize the Suzuki-Miyaura coupling, the corresponding boronic acid or ester of 2-fluoropyridine is required. Modern borylation methods provide efficient access to these key intermediates.

One common method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halide (e.g., 3-bromo-2-fluoropyridine) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups.

Alternatively, iridium-catalyzed C-H borylation has emerged as a powerful method for the direct conversion of C-H bonds to C-B bonds. organic-chemistry.org This approach can be used on 2-fluoropyridine to regioselectively install a boronate ester at the C-3 position, providing the precursor for a subsequent Suzuki-Miyaura coupling in a one-pot sequence. organic-chemistry.org These pinacol boronate esters are often more stable and easier to handle than the corresponding boronic acids. organic-chemistry.org

Esterification and Related Functional Group Transformations

An alternative synthetic strategy involves the initial synthesis of 2-(2-fluoropyridin-3-yl)acetic acid, followed by an esterification step to yield the final ethyl ester product.

The precursor acid could be synthesized via the DoM of 2-fluoropyridine, followed by quenching with solid carbon dioxide (CO₂) and subsequent acidic workup. Once the carboxylic acid is obtained, it can be converted to Ethyl 2-(2-fluoropyridin-3-yl)acetate through several standard esterification methods.

The most direct method is the Fischer-Speier esterification. organic-chemistry.org This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wvu.educerritos.edu The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.comathabascau.ca

Other methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. Coupling agents such as dicyclohexylcarbodiimide (DCC) can also be used to facilitate the direct condensation of the carboxylic acid and ethanol.

Table 3: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Equilibrium-driven; requires excess alcohol or water removal. organic-chemistry.org |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine | Proceeds via a highly reactive intermediate; often high yielding. |

| Coupling Agent-Mediated | Ethanol, DCC/DMAP | Mild conditions; suitable for sensitive substrates. |

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate hinges on the careful selection and optimization of reaction parameters. Research into analogous pyridine-containing esters often involves multi-step processes where each step is a potential point for optimization.

One common approach to synthesizing similar pyridine derivatives involves the esterification of a corresponding carboxylic acid. In this context, the optimization would involve screening different esterification methods. For instance, Fischer-Speier esterification, which utilizes an excess of alcohol in the presence of a strong acid catalyst, could be optimized by varying the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), the reaction temperature, and the method of water removal to drive the equilibrium towards the product.

Another potential synthetic route could involve a cross-coupling reaction to introduce the acetate moiety. The choice of catalyst (often palladium- or copper-based), ligands, base, and solvent system would be critical for achieving high yields and selectivity. Optimization studies would systematically vary these parameters to identify the ideal combination.

The following interactive table outlines hypothetical optimization parameters for a generic cross-coupling reaction to produce Ethyl 2-(2-fluoropyridin-3-yl)acetate, based on common practices in medicinal chemistry for the synthesis of similar compounds.

| Parameter | Condition A | Condition B | Condition C | Hypothetical Yield (%) |

| Catalyst | Palladium(II) Acetate | Copper(I) Iodide | Nickel(II) Chloride | Varying |

| Ligand | Triphenylphosphine | Xantphos | None | Varying |

| Base | Potassium Carbonate | Cesium Carbonate | Sodium tert-butoxide | Varying |

| Solvent | Toluene | Dimethylformamide | 1,4-Dioxane | Varying |

| Temperature (°C) | 80 | 100 | 120 | Varying |

Note: This table is illustrative and based on general knowledge of cross-coupling reactions. Actual yields for the synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate would require experimental validation.

Further research findings in the broader field of pyridine chemistry suggest that microwave-assisted synthesis can be a valuable tool for optimization. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and product purity by providing rapid and uniform heating. A systematic study would be necessary to determine the optimal microwave parameters, such as power and temperature, for the synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate.

Purification of the final product is another critical step where optimization can have a significant impact. Techniques such as column chromatography, recrystallization, and distillation are commonly employed. The choice of solvent system for chromatography or recrystallization would need to be carefully optimized to maximize the recovery of the pure compound while effectively removing unreacted starting materials and byproducts.

Reactivity and Chemical Transformations of Ethyl 2 2 Fluoropyridin 3 Yl Acetate

Reactions Involving the Ester Group

The ethyl ester functionality is susceptible to a variety of transformations common to carboxylic acid derivatives, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis is the cleavage of the ester bond by reaction with water to yield the corresponding carboxylic acid, 2-(2-fluoropyridin-3-yl)acetic acid, and ethanol. This reaction can be catalyzed by either acid or base. lumenlearning.com

Acid-Catalyzed Hydrolysis : This process involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of excess water helps to drive the equilibrium toward the products. lumenlearning.comchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.comrsc.org

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The reaction yields a carboxylate salt and ethanol. lumenlearning.comyoutube.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. This method is often preferred due to the irreversible nature of the reaction, which typically leads to higher yields. chemguide.co.uk

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This transformation is typically catalyzed by either an acid or a base. The reaction involves heating the ethyl ester with an excess of the desired alcohol (e.g., methanol (B129727), propanol) to shift the equilibrium towards the new ester product. researchgate.netbiofueljournal.com For instance, reacting Ethyl 2-(2-fluoropyridin-3-yl)acetate with methanol under acidic conditions would produce Methyl 2-(2-fluoropyridin-3-yl)acetate and ethanol. In some cases, this reaction can be performed without catalysts under supercritical conditions. researchgate.net

| Reaction Type | Typical Reagents | Products | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dil. H₂SO₄), heat | 2-(2-fluoropyridin-3-yl)acetic acid + Ethanol | Reversible; requires excess water to drive to completion. chemguide.co.uk |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), heat 2. H₃O⁺ | 2-(2-fluoropyridin-3-yl)acetic acid + Ethanol | Irreversible; forms a carboxylate salt intermediate. chemguide.co.uk |

| Transesterification | R'OH (e.g., Methanol), H⁺ or OR'⁻ catalyst, heat | Methyl 2-(2-fluoropyridin-3-yl)acetate + Ethanol | Reversible; requires excess of the new alcohol (R'OH). biofueljournal.com |

Reduction of the Carbonyl Functionality

The ester group can be reduced to a primary alcohol, yielding 2-(2-fluoropyridin-3-yl)ethanol. This transformation requires a strong reducing agent due to the relatively low reactivity of esters compared to aldehydes or ketones.

Lithium Aluminum Hydride (LiAlH₄) : This is the most common and effective reagent for the reduction of esters to primary alcohols. chemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. An excess of LiAlH₄ is necessary because two hydride ions are required for the reduction: the first displaces the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. chemistrysteps.com

Sodium Borohydride (NaBH₄) : In contrast, NaBH₄ is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. quora.comyoutube.com This chemoselectivity allows for the reduction of aldehydes or ketones in the presence of an ester group like the one in Ethyl 2-(2-fluoropyridin-3-yl)acetate.

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether (e.g., THF) 2. H₂O or H₃O⁺ workup | 2-(2-fluoropyridin-3-yl)ethanol | Strong, non-selective reagent; reduces esters and carboxylic acids. chemistrysteps.comquora.com |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol) | No Reaction | Milder reagent; generally does not reduce esters. quora.com |

Reactions of the Fluoropyridine Moiety

The 2-fluoropyridine (B1216828) ring is electron-deficient due to the electronegativity of the nitrogen atom, which facilitates reactions such as nucleophilic aromatic substitution. The carbon-fluorine bond also presents opportunities for specific transformations.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The fluorine atom at the C-2 position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the ring nitrogen atom activates the C-2 position towards attack by nucleophiles. Research has shown that 2-fluoropyridine reacts significantly faster than 2-chloropyridine (B119429) in SNAr reactions, highlighting the high reactivity of the C-F bond in this context. nih.govresearchgate.net

This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the fluoride (B91410) ion. nih.gov

Reaction with Amines : A wide variety of primary and secondary amines can displace the fluoride to form 2-aminopyridine (B139424) derivatives. researchgate.netlibretexts.org This is a common method for synthesizing complex substituted pyridines.

Reaction with Alkoxides : Alkoxides, such as sodium ethoxide, readily react to replace the fluorine with an alkoxy group, forming 2-alkoxypyridine derivatives. researchgate.net

Reaction with other Nucleophiles : Other nucleophiles, such as thiols and stabilized carbanions, can also participate in SNAr reactions at this position.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | R₂NH (e.g., Piperidine) | 2-(R₂N)-pyridin-3-yl acetate (B1210297) | 2-Aminopyridine derivative |

| Alkoxide | R'ONa (e.g., Sodium Methoxide) | 2-(R'O)-pyridin-3-yl acetate | 2-Alkoxypyridine derivative |

| Thiolate | R''SNa (e.g., Sodium Thiophenoxide) | 2-(R''S)-pyridin-3-yl acetate | 2-Thioetherpyridine derivative |

Transformations Involving the Fluorine Atom (e.g., C-F bond activation/cleavage)

Beyond SNAr, the C-F bond of fluoropyridines can be cleaved through activation by transition metal complexes. This area of research provides pathways for cross-coupling reactions that are otherwise difficult to achieve. nih.gov These reactions typically involve the oxidative addition of the C-F bond to a low-valent metal center.

Rhodium- and Nickel-mediated Reactions : Complexes of rhodium and nickel have been shown to mediate the C-F bond activation of fluoropyridines, enabling subsequent reactions like borylation. rsc.orgyork.ac.uk

Platinum and Zirconium Complexes : Platinum complexes can also activate C-F bonds, sometimes through pathways involving the phosphine (B1218219) ligands on the metal. acs.org Zirconium complexes have been used for regioselective C-F bond activation and subsequent C-C bond formation. acs.org

These transformations are synthetically valuable for introducing new carbon or boron-based functional groups in place of the fluorine atom, providing access to a wider range of substituted pyridine derivatives. york.ac.uk

Reactivity at the α-Carbon (adjacent to ester and pyridine)

The methylene (B1212753) (CH₂) group located between the pyridine ring and the ester carbonyl group is known as the α-carbon. The protons on this carbon are acidic (pKa is significantly lower than that of a simple alkane) because the resulting carbanion (enolate) is stabilized by resonance delocalization of the negative charge onto both the ester's carbonyl oxygen and the electron-deficient pyridine ring. nih.govscribd.com

This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles in α-substitution reactions.

Alkylation : The most common reaction is alkylation. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is typically used to ensure complete and irreversible deprotonation, preventing self-condensation of the ester. youtube.comaskthenerd.com The resulting enolate can then react with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in an SN2 reaction to form a new C-C bond at the α-position. pressbooks.pub This creates a more substituted acetic acid derivative.

| Reaction Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1. Enolate Formation | Strong, non-nucleophilic base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature. | Nucleophilic Enolate Anion | Deprotonation of the acidic α-hydrogen. askthenerd.com |

| 2. α-Alkylation | Electrophile (e.g., R-X, where R is an alkyl group and X is a halide). | Ethyl 2-alkyl-2-(2-fluoropyridin-3-yl)acetate | The enolate attacks the electrophile in an SN2 reaction to form a new C-C bond. pressbooks.pub |

Alkylation and Acylation Reactions

The methylene group () in Ethyl 2-(2-fluoropyridin-3-yl)acetate is activated by the adjacent ester group, rendering the protons on this carbon acidic. This allows for deprotonation by a suitable base to form a nucleophilic enolate, which can then participate in alkylation and acylation reactions.

Alkylation Reactions:

The alkylation of the active methylene group typically proceeds via an S\textsubscript{N}2 mechanism. A strong base, such as lithium diisopropylamide (LDA), is often employed to ensure complete formation of the enolate. The resulting enolate anion then attacks an alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha-position to the ester.

While specific studies on the alkylation of Ethyl 2-(2-fluoropyridin-3-yl)acetate are not extensively documented in publicly available literature, the reactivity is analogous to that of other pyridylacetate derivatives. The general scheme for this transformation is presented below:

Table 1: General Scheme for Alkylation of Ethyl 2-(2-fluoropyridin-3-yl)acetate

| Reactant | Reagents | Product |

| Ethyl 2-(2-fluoropyridin-3-yl)acetate | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Ethyl 2-alkyl-2-(2-fluoropyridin-3-yl)acetate |

Note: R represents an alkyl group and X represents a halogen (e.g., I, Br, Cl).

The choice of base and reaction conditions is crucial to prevent side reactions, such as self-condensation or reaction at the pyridine ring.

Acylation Reactions:

The acylation of Ethyl 2-(2-fluoropyridin-3-yl)acetate at the active methylene position can be achieved using various acylating agents, such as acyl chlorides or anhydrides. Similar to alkylation, this reaction typically proceeds through the formation of an enolate intermediate.

Acylation of pyridines themselves can be challenging due to the electron-deficient nature of the ring, which often leads to reaction at the nitrogen atom. researchgate.net However, acylation at the alpha-carbon of the acetate side chain is a more feasible transformation under the right conditions. Metalation with a strong base followed by treatment with an acyl halide is a common strategy. researchgate.net

Table 2: General Scheme for Acylation of Ethyl 2-(2-fluoropyridin-3-yl)acetate

| Reactant | Reagents | Product |

| Ethyl 2-(2-fluoropyridin-3-yl)acetate | 1. Strong Base (e.g., LDA) 2. Acylating Agent (RCO-X) | Ethyl 2-acyl-2-(2-fluoropyridin-3-yl)acetate |

Note: R represents an alkyl or aryl group and X represents a leaving group (e.g., Cl, OCOR).

Condensation Reactions

The active methylene group of Ethyl 2-(2-fluoropyridin-3-yl)acetate makes it a suitable substrate for various condensation reactions, including the Knoevenagel and Claisen condensations.

Knoevenagel Condensation:

Table 3: General Scheme for Knoevenagel Condensation

| Reactant | Reagents | Product |

| Ethyl 2-(2-fluoropyridin-3-yl)acetate | Aldehyde or Ketone (R'R''C=O), Weak Base (e.g., Piperidine) | Substituted alkene |

Note: R' and R'' can be hydrogen, alkyl, or aryl groups.

Claisen Condensation:

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.org The reaction involves the formation of a β-keto ester. In a mixed Claisen condensation, an ester with α-hydrogens, such as Ethyl 2-(2-fluoropyridin-3-yl)acetate, can react with an ester that lacks α-hydrogens.

Table 4: General Scheme for Mixed Claisen Condensation

| Reactant 1 | Reactant 2 | Reagents | Product |

| Ethyl 2-(2-fluoropyridin-3-yl)acetate | Ester without α-hydrogens (e.g., Ethyl benzoate) | 1. Strong Base (e.g., NaOEt) 2. Acid workup | β-keto ester |

Mechanistic Investigations of Key Transformations

Alkylation and Acylation:

The mechanism of both alkylation and acylation at the α-carbon of Ethyl 2-(2-fluoropyridin-3-yl)acetate hinges on the formation of a resonance-stabilized enolate ion. The acidity of the α-protons is enhanced by the electron-withdrawing effect of the adjacent ester group.

Deprotonation: A strong base removes a proton from the methylene group, creating an enolate anion. This enolate is a soft nucleophile.

Nucleophilic Attack: The enolate anion then attacks the electrophilic carbon of the alkyl halide (in alkylation) or the acylating agent (in acylation) in an S\textsubscript{N}2 fashion.

Product Formation: This results in the formation of the α-substituted product.

The reactivity of the 2-fluoropyridine ring is an important consideration. The fluorine atom is a good leaving group in nucleophilic aromatic substitution (S\textsubscript{N}Ar) reactions, and 2-fluoropyridines are known to be significantly more reactive than their chloro-analogs in such substitutions. nih.govresearchgate.net Therefore, reaction conditions must be carefully controlled to favor C-alkylation or C-acylation at the side chain over nucleophilic substitution at the pyridine ring.

Condensation Reactions:

The Knoevenagel condensation mechanism typically involves the following steps:

Enolate Formation: The weak base catalyzes the formation of the enolate from the active methylene compound.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

Dehydration: The intermediate is protonated and then undergoes dehydration to yield the α,β-unsaturated product. wikipedia.org

The Claisen condensation proceeds through a nucleophilic acyl substitution mechanism:

Enolate Formation: A strong base deprotonates the α-carbon of the ester to form an enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form a β-keto ester. libretexts.org

Applications As a Building Block in Complex Organic Molecule Synthesis

Synthesis of Diverse Heterocyclic Scaffolds

The chemical reactivity of Ethyl 2-(2-fluoropyridin-3-YL)acetate makes it a valuable precursor for the synthesis of a range of heterocyclic compounds. The presence of the fluorine atom, the pyridine (B92270) nitrogen, and the ester functional group allows for a variety of cyclization and functionalization reactions.

Quinoline (B57606) Derivatives

While numerous methods exist for the synthesis of quinoline derivatives, specific examples detailing the use of Ethyl 2-(2-fluoropyridin-3-YL)acetate as a direct precursor are not extensively documented in readily available scientific literature. General synthetic strategies for quinolines often involve the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or the reaction of 2-aminobenzaldehydes or ketones with compounds containing an α-methylene group (Friedländer synthesis). researchgate.net The structural framework of Ethyl 2-(2-fluoropyridin-3-YL)acetate does not immediately lend itself to these classical named reactions without significant prior modification.

Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid derivatives with a source of one carbon atom, such as formamide or orthoesters, or through the cyclization of N-acylanthranilic acids. nih.govresearchgate.net Another common route is the reaction of 2-aminobenzonitriles with various electrophiles. There is a lack of specific documented examples in the searched literature that utilize Ethyl 2-(2-fluoropyridin-3-YL)acetate as a key starting material for the direct construction of the quinazoline ring system.

Indolizine (B1195054) Derivatives

The synthesis of the indolizine scaffold, a fused bicyclic system containing a pyridine and a pyrrole ring, is often achieved through the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes (Tschitschibabin reaction). ijettjournal.org While derivatives of 2-pyridylacetate are known precursors for forming the necessary pyridinium ylides, nih.govresearchgate.net specific studies employing Ethyl 2-(2-fluoropyridin-3-YL)acetate for this purpose are not explicitly detailed in the surveyed literature. The fluorine substituent at the 2-position could potentially influence the reactivity and stability of the corresponding ylide.

Pyrimidine (B1678525) Derivatives

Pyrimidine rings are frequently constructed via the condensation of a three-carbon component (like a β-dicarbonyl compound or its equivalent) with a compound containing an N-C-N fragment (such as urea, thiourea, or guanidine), known as the Biginelli reaction or similar condensations. uobasrah.edu.iqnih.gov While ethyl acetate (B1210297) derivatives can be precursors to the three-carbon component, the direct application of Ethyl 2-(2-fluoropyridin-3-YL)acetate in the synthesis of pyrimidine derivatives is not well-documented in the available scientific reports.

Role in the Development of Advanced Organic Materials Precursors

The incorporation of fluorinated pyridine moieties into larger molecular architectures is a strategy for developing advanced organic materials with specific electronic and photophysical properties. The fluorine atom can modulate properties such as HOMO/LUMO energy levels, electron affinity, and intermolecular interactions. While Ethyl 2-(2-fluoropyridin-3-YL)acetate possesses these structural features, making it a potentially valuable precursor, specific research detailing its direct use in the synthesis of precursors for advanced organic materials is not prominently featured in the reviewed literature.

Based on a comprehensive search of publicly available scientific databases and chemical literature, detailed experimental spectroscopic and structural data for the specific chemical compound “Ethyl 2-(2-fluoropyridin-3-yl)acetate” is not available.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. Information regarding its advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), High-Resolution Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography could not be located.

To fulfill the user's request, published experimental data for this exact isomer is required. Predicted spectral data can be generated by specialized software but would not meet the requirement for an article based on detailed, accurate research findings.

Spectroscopic and Structural Elucidation in Research Contexts

Chromatographic Methods for Research Purification and Analysis

In the context of chemical research and synthesis, chromatographic techniques are indispensable for the purification and analysis of intermediates like Ethyl 2-(2-fluoropyridin-3-yl)acetate. These methods are crucial for isolating the compound from reaction mixtures and ensuring its purity before it is used in subsequent synthetic steps.

For the purification of Ethyl 2-(2-fluoropyridin-3-yl)acetate, column chromatography is a commonly employed method. This technique separates compounds based on their differential adsorption to a stationary phase. In one documented purification procedure, silica (B1680970) gel is used as the stationary phase. The separation is achieved by eluting the column with a solvent system, typically a mixture of petroleum ether and ethyl acetate (B1210297). The specific ratio of these solvents is optimized to achieve the best separation of the target compound from impurities.

The progress of the purification and the purity of the final fractions are often monitored using Thin-Layer Chromatography (TLC). This analytical technique provides a quick assessment of the separation process. For the analysis of Ethyl 2-(2-fluoropyridin-3-yl)acetate, a developing solvent system of petroleum ether and ethyl acetate in a 5:1 ratio has been utilized.

Gas Chromatography (GC) is another powerful analytical tool that can be used to determine the purity of volatile compounds like Ethyl 2-(2-fluoropyridin-3-yl)acetate. In one instance, GC analysis was used to confirm the purity of the compound, which was found to be 98.5%.

The table below summarizes the chromatographic conditions that have been applied in the purification and analysis of Ethyl 2-(2-fluoropyridin-3-yl)acetate in a research setting.

Table 1: Chromatographic Conditions for Ethyl 2-(2-fluoropyridin-3-yl)acetate

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Purification |

| Thin-Layer Chromatography (TLC) | Not Specified | Petroleum Ether / Ethyl Acetate (5:1) | Monitoring |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties. For a molecule like Ethyl 2-(2-fluoropyridin-3-yl)acetate, such calculations would provide insights into its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The molecular electrostatic potential (MEP) is another crucial property that can be calculated to predict reactive sites for electrophilic and nucleophilic attack. For Ethyl 2-(2-fluoropyridin-3-yl)acetate, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group would be expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the carbon atom attached to the fluorine would exhibit a positive potential, making it a potential site for nucleophilic interaction.

Table 1: Predicted Electronic Properties of Ethyl 2-(2-fluoropyridin-3-yl)acetate based on Related Compounds

| Property | Predicted Characteristic | Rationale based on Related Systems |

| Dipole Moment | Significant, with a net dipole oriented towards the fluorine and ester groups. | The high electronegativity of fluorine and oxygen atoms induces bond polarization. |

| Molecular Electrostatic Potential (MEP) | Negative potential on the pyridine nitrogen and ester oxygens; Positive potential on the carbon bonded to fluorine. | These regions represent likely sites for electrophilic and nucleophilic interactions, respectively. researchgate.net |

| HOMO-LUMO Energy Gap | Moderate, influenced by the interplay of the electron-withdrawing fluorine and the ester substituent. | The energy gap is a determinant of chemical reactivity and is modulated by substituent effects. researchgate.net |

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT, Bond Evolution Theory)

Computational methods are pivotal in mapping out the reaction pathways and understanding the mechanisms of chemical transformations. While a specific study on the synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate using methods like DFT or Bond Evolution Theory (BET) is not available, the general principles of these methods can be applied to hypothesize its formation mechanism.

The synthesis of this compound likely involves the introduction of the ethyl acetate (B1210297) moiety onto a 2-fluoropyridine (B1216828) scaffold. Computational studies of similar nucleophilic aromatic substitution reactions on fluorinated pyridines could shed light on the transition states and activation energies involved. researchgate.net DFT calculations would be crucial in determining the preferred reaction pathway, whether it proceeds through a Meisenheimer complex or a concerted mechanism.

Bond Evolution Theory (BET) provides a detailed description of the changes in electron density during a chemical reaction, offering a deeper understanding of bond formation and cleavage. Applying BET to the synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate would allow for a step-by-step visualization of the electronic rearrangements, identifying the precise moments of bond formation between the nucleophilic carbon of the acetate precursor and the electrophilic carbon of the pyridine ring.

Conformation and Tautomerism Studies of Related Systems

The three-dimensional structure and potential tautomeric forms of a molecule are critical to its reactivity and biological activity. While specific conformational and tautomerism studies on Ethyl 2-(2-fluoropyridin-3-yl)acetate are lacking, research on related systems provides valuable insights.

Conformation: The presence of the ethyl acetate side chain introduces conformational flexibility. Computational studies on fluorinated piperidines, which are related to pyridines, have shown that the orientation of the fluorine atom (axial vs. equatorial) is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. nih.gov For Ethyl 2-(2-fluoropyridin-3-yl)acetate, the rotational barrier around the C-C bond connecting the pyridine ring and the acetate group would determine the preferred conformation. DFT calculations could be employed to identify the most stable conformers and the energy barriers between them.

Tautomerism: Tautomerism in pyridine derivatives is a well-documented phenomenon, particularly for hydroxy- and amino-substituted pyridines. nih.govresearchgate.netubc.canih.gov For Ethyl 2-(2-fluoropyridin-3-yl)acetate, while keto-enol type tautomerism of the ester is possible, it is generally not as prevalent as in β-dicarbonyl compounds. Theoretical studies on pyridinethiones have also provided insights into the factors governing tautomeric equilibria. ubc.canih.gov Computational investigations could definitively establish the relative stabilities of any potential tautomers of Ethyl 2-(2-fluoropyridin-3-yl)acetate in different environments.

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry offers predictive power in determining the reactivity and selectivity of chemical reactions. For Ethyl 2-(2-fluoropyridin-3-yl)acetate, this is particularly relevant for predicting the outcomes of further functionalization.

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, while activating it for nucleophilic aromatic substitution. Computational models can predict the most likely sites for such reactions. For example, by calculating the Fukui functions or the local softness of the atoms in the pyridine ring, one can predict the regioselectivity of nucleophilic attack.

Machine learning models, often trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes, including regioselectivity. nih.govnih.gov Such models could be applied to predict the most probable products of reactions involving Ethyl 2-(2-fluoropyridin-3-yl)acetate.

Table 2: Predicted Reactivity of Ethyl 2-(2-fluoropyridin-3-yl)acetate

| Reaction Type | Predicted Outcome | Computational Rationale |

| Electrophilic Aromatic Substitution | Disfavored due to the electron-deficient nature of the ring. | The fluorine atom and pyridine nitrogen withdraw electron density, deactivating the ring. |

| Nucleophilic Aromatic Substitution | Favored, with selectivity for specific positions on the ring. | The electron-withdrawing groups activate the ring for nucleophilic attack. Regioselectivity can be predicted using Fukui functions. |

| Reactions at the Ester Group | Susceptible to hydrolysis, amidation, and reduction. | The carbonyl carbon of the ester is an electrophilic center. |

In Silico Approaches to Molecular Design for Synthetic Optimization

In silico methods are increasingly used to design and optimize synthetic routes, saving time and resources. For the synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate, computational tools can be employed to screen potential starting materials and reaction conditions. nih.govmdpi.com

Retrosynthetic analysis software can propose potential synthetic pathways by breaking down the target molecule into simpler precursors. rsc.org These proposed routes can then be evaluated computationally to assess their feasibility. For instance, DFT calculations can be used to estimate the reaction energies and activation barriers for each step in a proposed synthesis, helping to identify the most promising route.

Furthermore, computational models can be used to optimize reaction conditions, such as solvent and catalyst choice. By simulating the reaction in different environments, it is possible to identify conditions that maximize the yield and selectivity of the desired product. Such in silico screening can significantly accelerate the development of efficient and robust synthetic methods for compounds like Ethyl 2-(2-fluoropyridin-3-yl)acetate. optibrium.com

Q & A

Q. What are the critical considerations for synthesizing Ethyl 2-(2-fluoropyridin-3-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling fluoropyridine derivatives with ethyl acetoacetate precursors. Key steps include:

- Fluoropyridine Activation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance reactivity of carboxylic acid intermediates .

- Solvent Selection : Tetrahydrofuran (THF) or ethyl acetate is recommended for balancing solubility and reaction kinetics .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is effective for isolating the ester product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .

Q. How can NMR spectroscopy confirm the structure of Ethyl 2-(2-fluoropyridin-3-yl)acetate?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and pyridine protons (δ 7.2–8.5 ppm, with coupling constants reflecting fluorine substitution) .

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the presence of the fluorine atom on the pyridine ring .

Q. What safety precautions are essential when handling fluorinated pyridine derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Emergency Protocols : In case of eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention. For spills, adsorb with sand or vermiculite and dispose via approved waste channels .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of fluoropyridine esters?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to obtain high-resolution data.

- Refinement : Employ SHELXL for anisotropic refinement of non-H atoms. Fluorine atoms often exhibit anisotropic displacement parameters requiring careful modeling .

- Validation : Check for residual electron density peaks (<0.5 eÅ⁻³) near the fluorine atom to confirm correct positional occupancy .

Q. What analytical strategies address contradictions in spectroscopic and computational data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR and IR data with DFT calculations (e.g., B3LYP/6-31G* level) to identify discrepancies in bond lengths or vibrational modes.

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~224.08 m/z) confirms molecular weight. Discrepancies may indicate impurities or isomerization .

Q. How does fluorine substitution impact the reactivity of the pyridine ring in downstream applications?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity reduces pyridine’s basicity, altering nucleophilic aromatic substitution (NAS) kinetics. Monitor reaction rates under varying pH (e.g., pH 4–7 buffers) .

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the ester group in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.